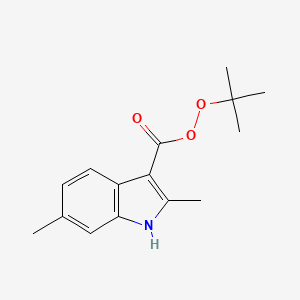
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butylperoxycarboxylate group at the 3-position of the indole ring, along with two methyl groups at the 2 and 6 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate typically involves the reaction of 2,6-dimethylindole with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxycarboxylate group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the peroxycarboxylate group can yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxycarboxylate group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1H indole: Lacks the tert-butylperoxycarboxylate group, making it less reactive in oxidation reactions.
2,6-Dimethyl-1H indole: Similar structure but without the peroxycarboxylate group, resulting in different chemical properties.
1H indole-3-carboxylic acid: Contains a carboxylic acid group instead of a peroxycarboxylate group, leading to different reactivity.
Uniqueness
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is unique due to its combination of methyl groups and a peroxycarboxylate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1448259-52-6 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate |
InChI |
InChI=1S/C15H19NO3/c1-9-6-7-11-12(8-9)16-10(2)13(11)14(17)18-19-15(3,4)5/h6-8,16H,1-5H3 |
Clé InChI |
XEIQNVIYDCSYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















